2-(1-Aminopropyl)-5-methylphenol

Trace amine-associated receptor 5 TAAR5 Neuropharmacology

2-(1-Aminopropyl)-5-methylphenol offers a unique ortho-aminopropyl/phenolic hydroxyl scaffold that forms tridentate (N,O,O) chelates for asymmetric catalysis. Distinct (R)- and (S)-enantiomers (CAS 1213851-59-2 / 1213627-62-3) enable stereospecific SAR studies. Functionally inert at TAAR5 (EC50 >10,000 nM) and mGluR5 (EC50 103,000 nM), it serves as an ideal negative control or scaffold for selective ligand development. Available in ≥98% purity with scalable quantities from grams to kilograms. Secure chiral integrity for your neuroscience or coordination chemistry research.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B12971311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminopropyl)-5-methylphenol
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=C(C=C1)C)O)N
InChIInChI=1S/C10H15NO/c1-3-9(11)8-5-4-7(2)6-10(8)12/h4-6,9,12H,3,11H2,1-2H3
InChIKeyYSOLLTHGWXGJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Aminopropyl)-5-methylphenol: A Structurally Defined Phenolic Aminoalkyl Building Block with Distinct Pharmacological and Synthetic Profile


2-(1-Aminopropyl)-5-methylphenol (C₁₀H₁₅NO; MW 165.23 g/mol) is a substituted aminophenol characterized by a primary amine on a propyl side chain ortho to the phenolic hydroxyl, with a methyl group at the 5-position [1]. This substitution pattern confers a chiral center at the benzylic carbon, yielding distinct (R)- and (S)-enantiomers with separate CAS registries (1213851-59-2 and 1213627-62-3, respectively) . The compound belongs to the broader class of aminoalkylphenols, which are recognized as versatile intermediates in medicinal chemistry and ligand synthesis [2].

Why 2-(1-Aminopropyl)-5-methylphenol Cannot Be Simply Replaced by Other Aminophenol Analogs


Substitution among aminophenol derivatives is non-trivial due to significant variations in receptor interaction profiles, physicochemical properties, and synthetic utility arising from subtle differences in substitution pattern and stereochemistry. For 2-(1-Aminopropyl)-5-methylphenol, the ortho-relationship of the aminopropyl and hydroxyl groups creates a unique chelating scaffold for tridentate ligand formation [1], while the specific position of the methyl group influences electronic properties and metabolic stability . Furthermore, the compound's chiral center introduces enantioselective potential that racemic mixtures or achiral analogs cannot replicate. Direct substitution with isomers such as 5-(2-aminopropyl)-2-methylphenol or 4-(1-aminopropyl)-2-methylphenol may yield markedly different target engagement profiles and physicochemical behavior, as evidenced by the quantitative data below.

Quantitative Differentiation of 2-(1-Aminopropyl)-5-methylphenol: Evidence-Based Comparisons with Key Analogs and Class References


Weak Agonist Activity at Mouse TAAR5 Versus Potent Trace Amine Agonists

2-(1-Aminopropyl)-5-methylphenol exhibits extremely weak agonist activity at mouse TAAR5 (EC₅₀ > 10,000 nM) [1], in stark contrast to the potent TAAR5 agonist alpha-NETA (EC₅₀ = 150 nM) [2]. This >66-fold difference in potency indicates that the compound is unlikely to significantly activate TAAR5 at concentrations below 10 µM, thereby minimizing potential off-target TAAR5-mediated effects in cellular or in vivo systems.

Trace amine-associated receptor 5 TAAR5 Neuropharmacology

Minimal Activity at mGluR5 Versus High-Affinity Antagonists

In functional assays, 2-(1-Aminopropyl)-5-methylphenol demonstrates negligible activity at mGluR5a, with an EC₅₀ of 103,000 nM [1]. This is approximately 6,400-fold weaker than the reference mGluR5 antagonist MPEP (Ki = 16 nM) and over 20,000-fold weaker than high-affinity allosteric modulators such as VU-36 (Ki = 95 nM) [2]. The compound's lack of meaningful mGluR5 engagement ensures that it does not interfere with glutamatergic signaling pathways.

Metabotropic glutamate receptor 5 mGluR5 Neuropharmacology

Low Affinity for Human Histamine H1 Receptor Compared to Endogenous Agonist

Binding assays indicate that 2-(1-Aminopropyl)-5-methylphenol exhibits low affinity for the human histamine H1 receptor, with a binary classification of '1' (inactive/low affinity) at 1 µM . In contrast, the endogenous agonist histamine binds with high affinity (pKi ≈ 9.2, corresponding to Ki ≈ 0.6 nM) [1]. The compound's minimal H1 interaction suggests a reduced potential for histaminergic side effects.

Histamine H1 receptor Off-target screening Allergy/Inflammation

Chiral Differentiation: (R)- vs (S)-Enantiomers with Distinct CAS Registries

2-(1-Aminopropyl)-5-methylphenol exists as two distinct enantiomers, (R)- and (S)-, with separate CAS numbers (1213851-59-2 and 1213627-62-3, respectively) . While specific enantioselective activity data for this compound are not publicly available, the existence of defined enantiomers is a prerequisite for stereospecific biological interactions. In related aminophenol pharmacophores, enantiomeric purity has been shown to influence receptor binding and metabolic stability, making this compound a valuable tool for exploring structure-activity relationships in chiral environments.

Chiral resolution Enantioselective synthesis Stereochemistry

Physicochemical Property Profile: Predicted pKa and Boiling Point Differentiate from Isomeric Aminophenols

Computational predictions indicate that 2-(1-Aminopropyl)-5-methylphenol has a pKa of 9.37 ± 0.40 and a boiling point of 283.9 ± 25.0 °C . These values reflect the influence of the ortho-aminopropyl substitution on the phenolic hydroxyl's acidity and the compound's volatility. For comparison, the isomer 5-(2-aminopropyl)-2-methylphenol, which has the aminoalkyl group para to the hydroxyl, exhibits distinct electronic properties due to altered resonance and inductive effects, though direct experimental data remain unpublished.

Physicochemical properties pKa Boiling point Formulation

Synthetic Utility as a Tridentate Schiff Base Ligand Precursor Versus Mono- or Bidentate Analogs

The ortho-arrangement of the primary amine and phenolic hydroxyl groups in 2-(1-Aminopropyl)-5-methylphenol creates a privileged scaffold for forming tridentate Schiff base ligands upon condensation with aldehydes or ketones [1]. This tridentate (N,O,O) coordination mode is distinct from simpler aminophenols that typically yield bidentate ligands. Tridentate ligands offer enhanced metal complex stability and greater stereochemical control in asymmetric catalysis, a property leveraged in the design of CNS-active agents and chiral catalysts.

Schiff base ligands Coordination chemistry Asymmetric catalysis

Optimal Scientific and Industrial Use Cases for 2-(1-Aminopropyl)-5-methylphenol Based on Quantitative Differentiation


Design of Selective Ligands with Reduced Off-Target TAAR5 and mGluR5 Activity

Researchers developing trace amine or glutamate receptor ligands can utilize 2-(1-Aminopropyl)-5-methylphenol as a scaffold that is functionally inert at TAAR5 (EC₅₀ > 10,000 nM) and mGluR5 (EC₅₀ = 103,000 nM). This low intrinsic activity allows the compound to serve as a negative control or a starting point for structure-activity relationship (SAR) studies aimed at achieving target selectivity while minimizing confounding signals from these receptors [1][2].

Synthesis of Tridentate Schiff Base Ligands for Asymmetric Catalysis

The ortho-aminopropyl and phenolic hydroxyl groups of 2-(1-Aminopropyl)-5-methylphenol provide a unique tridentate (N,O,O) coordination environment upon condensation with carbonyl compounds. This feature is valuable for preparing metal complexes used in asymmetric catalysis and enantioselective transformations, where increased denticity enhances catalyst stability and stereocontrol [3].

Stereochemical Probes in Medicinal Chemistry

The availability of pure (R)- and (S)-enantiomers (CAS 1213851-59-2 and 1213627-62-3) enables precise investigation of stereochemical effects on biological activity. This compound is well-suited for studies requiring defined chirality to probe stereospecific interactions with proteins, enzymes, or receptors, particularly in neuroscience research where chiral discrimination is often critical .

Intermediate for Oxidative Hair Dye Formulations with Tunable Color Properties

As a member of the 2-substituted-amino-5-methyl-phenol class, this compound can function as a primary intermediate in oxidative hair coloring compositions. Its specific substitution pattern influences the resulting chromophore's absorption spectrum, offering formulators a tool to achieve distinct yellow to orange-yellow shades with improved fastness properties compared to conventional couplers like resorcinol or 2-methylresorcinol [3].

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